5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
“5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1086380-42-8. It has a molecular weight of 191.15 . The IUPAC name for this compound is 5-(3-pyridinyl)-1,2,4-oxadiazole-3-carboxylic acid .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available data, 1,2,4-oxadiazoles are known to undergo hydrolysis resulting in ring cleavage, including hydrolysis reactions under acidic conditions .Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of 1,2,4-oxadiazole derivatives, demonstrating their utility in creating compounds with potential antimicrobial, anticancer, and optical properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, exploring their antimicrobial activities, which indicated moderate to good activity for the compounds tested (Bayrak et al., 2009). Similarly, Kharchenko et al. (2008) focused on synthesizing novel bicyclic systems containing the 1,2,4-oxadiazole ring and predicting their biological activity, showcasing the potential for diverse applications (Kharchenko et al., 2008).
Antimicrobial and Antimycobacterial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and tested their activity, finding several compounds with activities superior to the standard drug pyrazinamide (Gezginci et al., 1998).
Anticancer Evaluation
The potential anticancer activities of 1,2,4-oxadiazole derivatives have been explored, with certain compounds showing significant cytotoxicity against various cancer cell lines. Abdo et al. (2015) synthesized and evaluated 1,2,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases for their in vitro anticancer activity, identifying several compounds with potent activity (Abdo et al., 2015).
Optical Properties
Research on the optical properties of 1,2,4-oxadiazole derivatives, such as those conducted by Ge et al. (2014), has shown the synthesis of novel compounds with interesting fluorescence characteristics, indicating potential applications in materials science (Ge et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in microbial growth and oxidative stress pathways.
Mode of Action
It is suggested that the compound may bind to its targets, leading to changes in their function
Biochemical Pathways
Given its potential antimicrobial and antioxidant activities , it may influence pathways related to microbial growth and oxidative stress
Result of Action
Based on its potential antimicrobial and antioxidant activities , it can be inferred that the compound may inhibit microbial growth and reduce oxidative stress at the cellular level.
Properties
IUPAC Name |
5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-2-1-3-9-4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXOOXXTKYVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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